molecular formula C17H18FN5O2 B2386964 N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1428347-95-8

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2386964
CAS No.: 1428347-95-8
M. Wt: 343.362
InChI Key: AELJYCSMSRGFGI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a useful research compound. Its molecular formula is C17H18FN5O2 and its molecular weight is 343.362. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study described the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound, belonging to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlights the potential of such derivatives for in vivo imaging, facilitating the exploration of neurological diseases at a molecular level (Dollé et al., 2008).

Molecular Probe Design for Receptor Studies

Another study focused on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds serve as pharmacological probes for studying the A2AAR, demonstrating the application of N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide derivatives in detailed receptor interaction studies (Kumar et al., 2011).

Synthesis Strategies for Therapeutic Applications

Research into oxazolidinone antibacterial agents revealed novel oxazolidinone analogs, derived from a directed chemical modification program, showcasing the utility of N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide derivatives in developing new antimicrobial solutions. These compounds demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, underscoring their potential as a basis for developing new antimicrobial agents (Zurenko et al., 1996).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-10-11(2)20-12(3)23-16(10)21-22(17(23)25)9-15(24)19-8-13-4-6-14(18)7-5-13/h4-7H,8-9H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJYCSMSRGFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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